molecular formula C10H11NO B1269101 4-(2-Hydroxypropan-2-yl)benzonitrile CAS No. 77802-22-3

4-(2-Hydroxypropan-2-yl)benzonitrile

Cat. No.: B1269101
CAS No.: 77802-22-3
M. Wt: 161.2 g/mol
InChI Key: FJDCEKDPEOIGEJ-UHFFFAOYSA-N
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Description

It is a nitrile derivative of salicylic acid and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

4-(2-Hydroxypropan-2-yl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 4-(2-Hydroxypropan-2-yl)benzonitrile involves the reaction of 4-acetylbenzonitrile with methylmagnesium chloride in tetrahydrofuran. The reaction is carried out under an inert atmosphere at temperatures ranging from 17 to 23°C. The product is then isolated through short path distillation .

Another method involves the reaction of 4-iodobenzonitrile with n-butyl lithium in tetrahydrofuran at -78°C. This reaction is followed by the addition of periodic acid in water under dark conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as mentioned above. The reactions are optimized for higher yields and purity, and the product is often purified using techniques such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxypropan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate and sodium carbonate in water.

    Reduction: Reduction reactions can be carried out using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sodium carbonate, water, and tert-butyl alcohol at 40°C.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines and alcohols.

Major Products Formed

    Oxidation: Products such as benzoic acid and 4-hydroxybenzaldehyde.

    Reduction: Products such as 4-(2-hydroxypropan-2-yl)benzylamine.

    Substitution: Various substituted benzonitrile derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxypropan-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Hydroxy-1-methylethyl)benzonitrile
  • 4-(2-Hydroxypropan-2-yl)phenol
  • 4-(Prop-1-en-2-yl)phenol

Uniqueness

4-(2-Hydroxypropan-2-yl)benzonitrile is unique due to its specific structural features, such as the presence of both a nitrile group and a hydroxypropan-2-yl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDCEKDPEOIGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343405
Record name 4-(2-hydroxypropan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77802-22-3
Record name 4-(2-hydroxypropan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-hydroxypropan-2-yl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of p-acetylbenzonitrile (3.0 g, 20.0 mmol) in tetrahydrofuran at −78° C. was added drop-wise a solution of 3.0 M methyl magnesium chloride in tetrahydrofuran (7.6, 23.0 mmol). The reaction mixture was stirred at −78° C. for 3 hours and then quenched with methanol added drop-wise. The reaction mixture was thereafter poured into water (200 ml), acidified with oxalic acid added portion-wise, and then extracted with diethyl ether (2×200 ml). The organic extracts were combined, washed with water (1×40 ml), brine (1×40 ml), dried over magnesium sulfate (MgSO4), and then concentrated to give an oil. The oil product was purified using chromatography on silica gel, eluting with ethyl acetate/hexane (1:5), to give 1.4 g of 4-(1-Hydroxy-1-methyl-ethyl)-benzonitrile as a clear oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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